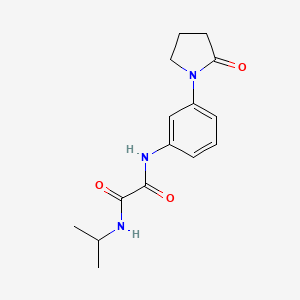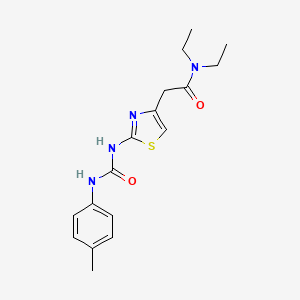
N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a fascinating chemical compound with diverse applications. It exhibits remarkable potential in scientific research, paving the way for innovative studies across various fields. The compound features a pyrrolidinone ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it is used to study the effects of pyrrolidinone derivatives on cellular processes. In medicine, it has potential therapeutic applications due to its bioactive properties.
Mechanism of Action
The mechanism of action of N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring plays a crucial role in its biological activity, allowing it to bind to certain proteins and enzymes, thereby modulating their function. This interaction can lead to various physiological effects, depending on the specific target .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)16-14(20)15(21)17-11-5-3-6-12(9-11)18-8-4-7-13(18)19/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQUESGUEFWXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)

![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)
![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)
![2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2876541.png)
![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)
![methyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B2876543.png)

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876550.png)

![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
![3-{1h,2h,3h,4h,5h,11h,11Ah-[1,4]diazepino[1,2-a]indole-2-carbonyl}-6-chloropyridazine](/img/structure/B2876553.png)
